methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate
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Overview
Description
Methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate is a complex organic compound featuring an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring is known for its biological activity and is a common scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the acetyl and cyclopentyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various products, depending on the conditions used.
Reduction: Reduction of the compound can lead to the formation of different derivatives with altered biological activity.
Substitution: The indole ring is susceptible to electrophilic substitution reactions, which can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.
Scientific Research Applications
Methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies of cell signaling and metabolism.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This can affect various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, important in protein synthesis and as a precursor to serotonin.
Uniqueness
Methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-23-17(22)11-18(8-4-5-9-18)20-16(21)10-13-12-19-15-7-3-2-6-14(13)15/h2-3,6-7,12,19H,4-5,8-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSOAJVZULJFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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